cis-2,6-Dimethylmorpholine physical properties and hazards
cis-2,6-Dimethylmorpholine physical properties and hazards
An In-depth Technical Guide to cis-2,6-Dimethylmorpholine: Physical Properties and Hazards
Introduction
cis-2,6-Dimethylmorpholine (CAS No: 6485-55-8) is a heterocyclic organic compound featuring a morpholine (B109124) ring substituted with two methyl groups in a cis configuration.[1] It serves as a versatile building block and intermediate in the synthesis of various fine chemicals, particularly in the pharmaceutical and agrochemical industries.[1][2] Notably, it is a key precursor in the production of the antifungal drug Amorolfine and the fungicide Fenpropimorph.[2][3] Its utility also extends to applications as a corrosion inhibitor, a stabilizer for chlorinated solvents, and a reagent in the preparation of specialized materials.[1][4] This guide provides a comprehensive overview of its core physical properties, associated hazards, and relevant experimental protocols for professionals in research and drug development.
Physical and Chemical Properties
cis-2,6-Dimethylmorpholine is a clear, colorless liquid under standard conditions.[1][5] It is miscible with water and possesses a characteristic amine-like odor, although specific odor data is not widely reported.[5][6] A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [1][7][8] |
| Molecular Weight | 115.17 g/mol | [9] |
| Appearance | Clear colorless liquid | [1][2][5] |
| Boiling Point | 140 - 147 °C at 760 mmHg | [1][5][7] |
| Melting Point | -85 °C | [1][10] |
| Density | 0.93 - 0.935 g/mL at 20-25 °C | [1] |
| Flash Point | 41 - 48.9 °C | [2][7][10] |
| Refractive Index | 1.445 - 1.45 at 20 °C | [1] |
| Solubility | Miscible in water | [5][6] |
| Vapor Pressure | 7 mbar at 20 °C | [7] |
| Autoignition Temperature | 280 °C / 536 °F | [7] |
Hazards and Toxicological Information
cis-2,6-Dimethylmorpholine is classified as a hazardous substance, primarily due to its flammability, corrosivity, and acute toxicity. It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment in a laboratory or industrial setting.
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for cis-2,6-Dimethylmorpholine:
| Hazard Class | Category | Source(s) |
| Flammable Liquids | Category 3 | [7][8][9] |
| Acute Toxicity, Oral | Category 4 | [7][9] |
| Acute Toxicity, Dermal | Category 3 / 4 | [7][9][10] |
| Skin Corrosion/Irritation | Category 1B / 1 | [7][8][10] |
| Serious Eye Damage/Eye Irritation | Category 1 | [7][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [7] |
GHS Pictograms:
Hazard Statements (H-Statements): [7][8][9]
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.[10]
-
H332: Harmful if inhaled.[11]
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements includes measures for prevention, response, storage, and disposal. Key statements are summarized below.[2][8]
| Type | Statement Code | Statement Text |
| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicity Data
| Test | Species | Value | Source(s) |
| LD50 Oral | Rat | 1270 mg/kg | [7][10] |
| LD50 Dermal | Rat | >1000 - <2000 mg/kg | [7][10] |
| LC50 Fish (Leuciscus idus) | 96 h | >100 - <220 mg/L | [10] |
| EC50 Daphnia magna | 48 h | 187.35 mg/L | [10] |
Experimental Protocols
Detailed experimental protocols for the determination of specific physical properties are typically conducted according to internationally recognized standards (e.g., OECD, ASTM), which are not detailed in the available literature for this specific compound. However, the synthesis of cis-2,6-dimethylmorpholine is well-documented in patent literature.
Synthesis of cis-2,6-Dimethylmorpholine via Cyclization
A common method for preparing 2,6-dimethylmorpholine (B58159) with a high proportion of the cis-isomer involves the acid-catalyzed cyclization of diisopropanolamine (B56660).[12][13][14]
Objective: To synthesize cis-2,6-dimethylmorpholine by dehydrative cyclization of diisopropanolamine.
Materials:
-
Diisopropanolamine (1,1'-iminobispropan-2-ol)
-
Concentrated Sulfuric Acid (90-120%)
-
Sodium Hydroxide (B78521) solution (for neutralization)
-
Reaction vessel equipped with a stirrer, thermometer, and distillation apparatus
Procedure:
-
Diisopropanolamine and an excess of 90-120% strength sulfuric acid are simultaneously metered into the reaction vessel.[12][14] The molar ratio of amine to acid is typically maintained between 1:1.0 and 1:3.0.[12]
-
The components are added at a rate sufficient to allow the exothermic heat of reaction to raise the mixture's temperature to between 85 °C and 170 °C without external cooling.[12][14]
-
Once the addition is complete, the reaction mixture is heated to a temperature between 150 °C and 190 °C (preferably 170 °C to 184 °C).[12]
-
This temperature is maintained for a period of 1 to 25 hours, during which water formed in the reaction is distilled off.[14]
-
After the reaction is complete, the mixture is cooled and neutralized with a sodium hydroxide solution to liberate the free amine.
-
The crude product is then isolated, typically through distillation, and may be further dried to yield 2,6-dimethylmorpholine with a high cis-isomer content (e.g., 84-88%).[12][14]
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of cis-2,6-dimethylmorpholine from diisopropanolamine as described in the protocol above.
Caption: Workflow for the synthesis of cis-2,6-Dimethylmorpholine.
Hazard and Personal Protective Equipment (PPE) Relationship
This diagram shows the logical relationship between the primary hazards of cis-2,6-dimethylmorpholine and the necessary personal protective equipment.
Caption: Relationship between hazards and required personal protective equipment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. TRANS-2,6-DIMETHYLMORPHOLINE CAS#: 6485-45-6 [m.chemicalbook.com]
- 4. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-2,6-Dimethylmorpholine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. cis-2,6-Dimethylmorpholine | CAS#:6485-55-8 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
